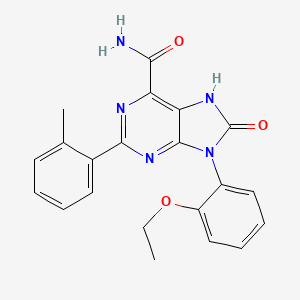

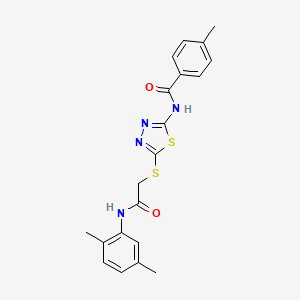

![molecular formula C14H20ClN3S B2961645 4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215406-39-5](/img/structure/B2961645.png)

4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa . Some compounds showed promising quorum-sensing inhibitors .Wissenschaftliche Forschungsanwendungen

DNA Binding and Fluorescent Staining

4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is structurally related to Hoechst 33258, a well-known minor groove binder to double-stranded B-DNA, with specificity for AT-rich sequences. Its analogues, including those with benzothiazole structures, have been extensively used for fluorescent DNA staining due to their ability to enter cells readily and bind to DNA. These compounds are utilized in plant cell biology for chromosome and nuclear staining, flow cytometry for DNA content analysis, and the study of plant chromosomes. Additionally, Hoechst derivatives serve roles as radioprotectors and topoisomerase inhibitors, illustrating the potential of benzothiazole derivatives in drug design and the investigation of DNA-binding mechanisms (Issar & Kakkar, 2013).

Arylpiperazine Derivatives' Metabolism

Arylpiperazine derivatives, which include the benzothiazolyl structure, are metabolized through CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have a variety of effects on serotonin receptors and other neurotransmitter systems. The study of these derivatives and their metabolites offers insights into the design of new therapeutic agents, especially for depression, psychosis, and anxiety. The comprehensive understanding of their pharmacokinetics, distribution, and metabolism sheds light on their therapeutic potential and the role of structural modifications in enhancing their efficacy and safety profiles (Caccia, 2007).

Benzothiazole in Chemotherapeutic Agents

Benzothiazole derivatives possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them candidates for antitumor agents. Some benzothiazole-based compounds are already in clinical use for various diseases and disorders, underscoring the significance of this scaffold in drug discovery and development. This versatility highlights the potential for benzothiazoles in rational drug design and the discovery of new chemical entities targeting various diseases (Kamal, Hussaini, & Malik, 2015).

Pharmacological Activities of Benzothiazoles

The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, showing a wide range of pharmacological activities. Benzothiazole derivatives are explored for their antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory properties, among others. This diversity in activity is attributed to the unique methine center in the thiazole ring, making benzothiazoles important compounds in medicinal chemistry. Their ability to serve as a basis for the development of drugs with various therapeutic effects demonstrates the potential of benzothiazoles in addressing a wide array of health conditions (Bhat & Belagali, 2020).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives, however, have been associated with a variety of biochemical pathways, influencing processes such as inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .

Result of Action

Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant activity, analgesic effects, anti-inflammatory effects, antimicrobial activity, antifungal activity, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotective effects, and antitumor or cytotoxic effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-10-4-5-11(2)13-12(10)15-14(18-13)17-8-6-16(3)7-9-17;/h4-5H,6-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODBCOUECPXGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

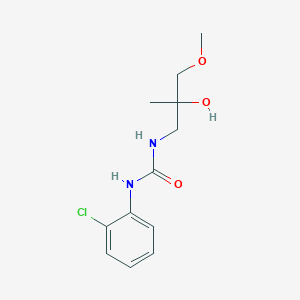

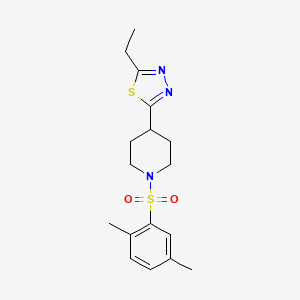

![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

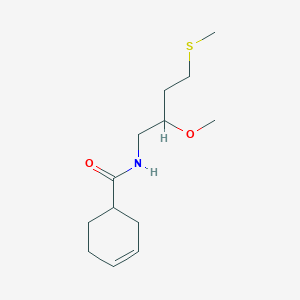

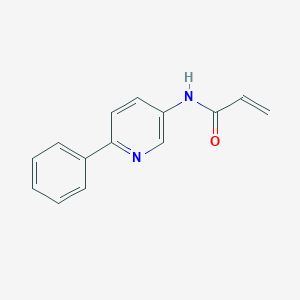

![N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2961564.png)

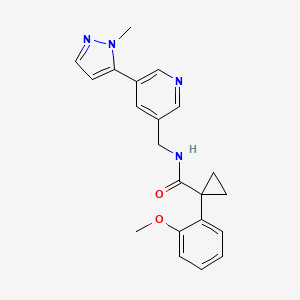

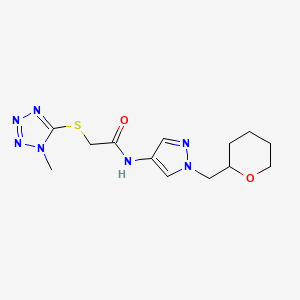

![[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2961566.png)

![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)

![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)